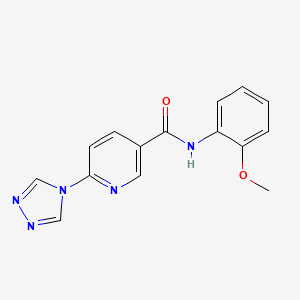![molecular formula C24H22N2O2 B11472898 7-(4-methoxyphenyl)-3-methyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11472898.png)
7-(4-methoxyphenyl)-3-methyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and a hexahydro-1,5-diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with a suitable amine and ketone under acidic conditions to form the core structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants. Additionally, catalysts may be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the diazatetraphenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a secondary alcohol .
Scientific Research Applications
10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Mechanism of Action
The mechanism by which 10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-1H-indole: This compound shares the methoxyphenyl group and has similar biological activities.
4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its enzyme inhibition properties.
Uniqueness
What sets 10-(4-METHOXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart is its unique diazatetraphenone core, which provides distinct chemical reactivity and biological activity. This core structure allows for a wide range of modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C24H22N2O2/c1-14-6-11-17-19(25-14)13-12-18-22(15-7-9-16(28-2)10-8-15)23-20(26-24(17)18)4-3-5-21(23)27/h6-13,22,26H,3-5H2,1-2H3 |
InChI Key |
FDIKFPKROSSGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)C(C4=C(N3)CCCC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11472840.png)
![N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11472842.png)
![1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11472844.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide](/img/structure/B11472849.png)
![6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472853.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11472859.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11472875.png)
![methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B11472890.png)
![(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11472893.png)

![3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472907.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine](/img/structure/B11472909.png)
![7-[3-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472917.png)
![Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11472921.png)
